molecular formula C6H6O2S B13132834 1-(2-Hydroxythiophen-3-yl)ethan-1-one

1-(2-Hydroxythiophen-3-yl)ethan-1-one

Cat. No.: B13132834
M. Wt: 142.18 g/mol
InChI Key: IWNYNELRRMAKPC-UHFFFAOYSA-N
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Description

1-(2-Hydroxythiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C6H6O2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxythiophene with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Reactants: 2-hydroxythiophene, acetic anhydride

    Conditions: Acidic medium, typically using a catalyst such as sulfuric acid

    Products: this compound and acetic acid as a byproduct

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxythiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of 1-(2-carboxythiophen-3-yl)ethan-1-one.

    Reduction: Formation of 1-(2-hydroxythiophen-3-yl)ethanol.

    Substitution: Formation of halogenated derivatives such as 1-(2-bromothiophen-3-yl)ethan-1-one.

Scientific Research Applications

1-(2-Hydroxythiophen-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxythiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(2-Hydroxythiophen-3-yl)ethan-1-one can be compared with other thiophene derivatives:

    1-(3-Hydroxythiophen-2-yl)ethan-1-one: Similar structure but different position of the hydroxyl group, leading to different chemical properties and reactivity.

    1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: Contains additional methyl groups, which can affect its solubility and biological activity.

    1-(2-Hydroxyphenyl)ethan-1-one: A phenyl derivative with different aromatic properties compared to thiophene.

Properties

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

1-(2-hydroxythiophen-3-yl)ethanone

InChI

InChI=1S/C6H6O2S/c1-4(7)5-2-3-9-6(5)8/h2-3,8H,1H3

InChI Key

IWNYNELRRMAKPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)O

Origin of Product

United States

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